molecular formula C12H18Cl2N2O B1521522 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride CAS No. 1193388-96-3

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride

Cat. No.: B1521522
CAS No.: 1193388-96-3
M. Wt: 277.19 g/mol
InChI Key: KWSJEJSHWOSAAN-UHFFFAOYSA-N
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Description

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O It is known for its applications in various scientific research fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 2-methylbutan-2-amine in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the amino group to form different functional groups.

Scientific Research Applications

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-chloro-N-(tert-pentyl)benzamide
  • 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
  • 2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide

Uniqueness

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride is unique due to its specific substitution pattern and the presence of the 2-methylbutan-2-yl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O.ClH/c1-4-12(2,3)15-11(16)9-6-5-8(14)7-10(9)13;/h5-7H,4,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSJEJSHWOSAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=C(C=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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